5-Methyl-2-furancarboximidamide hydrochloride
Description
Properties
IUPAC Name |
5-methylfuran-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJJSRVGDGZRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-furancarboximidamide hydrochloride typically involves a two-step process starting from 5-methylfuran-2-carbonitrile . The first step involves the reaction of 5-methylfuran-2-carbonitrile with sodium methylate in methanol at 30°C for 3 hours. This is followed by the addition of ammonium chloride in methanol at 30°C for 37 hours. The resulting suspension is filtered, and the solvent is removed under reduced pressure to obtain the desired compound .
Industrial Production Methods: Industrial production methods for 5-Methyl-2-furancarboximidamide hydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-furancarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-Methyl-2-furancarboximidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-furancarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Ranitidine Derivatives
Ranitidine hydrochloride, a histamine H₂-receptor antagonist, shares structural motifs with furan-based compounds. Key related impurities and derivatives include:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Relevance |
|---|---|---|---|---|
| 5-Methyl-2-furancarboximidamide HCl | C₆H₉ClN₂O₂ | 176.60 | Carboximidamide, hydroxylamine, HCl salt | Not explicitly stated (research use) |
| Ranitidine complex nitroacetamide | C₁₃H₂₀N₄O₄S | 328.39 | Nitroacetamide, dimethylamino, sulphanyl | Ranitidine synthesis impurity |
| Ranitidine diamine hemifumarate | C₁₀H₁₈N₂O₄S | 262.33 (hemifumarate) | Diamine, dimethylamino, hemifumarate salt | Intermediate in Ranitidine degradation |
| Ranitidine amino alcohol hemifumarate | C₉H₁₅NO₂ | 169.22 (hemifumarate) | Amino alcohol, dimethylamino | Degradation product of Ranitidine |
Key Observations :
Core Structure: All compounds feature a furan ring but differ in substituents. The target compound has a methyl-carboximidamide-hydroxylamine system, whereas Ranitidine derivatives incorporate dimethylamino, sulphanyl, or nitro groups .
Functional Groups: The carboximidamide group in 5-methyl-2-furancarboximidamide HCl is rare in pharmaceuticals but common in enzyme inhibitor design. Ranitidine derivatives prioritize H₂-receptor antagonism via dimethylamino and nitro groups, which enhance binding affinity .
Molecular Weight : The target compound (176.60 g/mol) is smaller than Ranitidine-related compounds (169–328 g/mol), suggesting differences in bioavailability or synthetic complexity.
Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility, while hemifumarate salts in Ranitidine derivatives aid stability during storage .
Biological Activity
5-Methyl-2-furancarboximidamide hydrochloride (chemical formula: C6H9ClN2O) is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview
5-Methyl-2-furancarboximidamide hydrochloride is synthesized through a two-step process starting from 5-methylfuran-2-carbonitrile. The compound is characterized by its carboximidamide functional group, which contributes to its reactivity and interaction with biological targets.
The biological activity of 5-Methyl-2-furancarboximidamide hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to physiological effects. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and potentially influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with 5-Methyl-2-furancarboximidamide hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infection control.
- Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, exploring its role in inhibiting tumor growth and proliferation.
- Enzyme Interaction Studies : The compound has been employed in studies investigating its interaction with metabolic enzymes, which could lead to insights into drug metabolism and pharmacokinetics .
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of 5-Methyl-2-furancarboximidamide hydrochloride on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
-
Enzyme Inhibition :
- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Findings demonstrated significant inhibition rates, warranting further exploration into its therapeutic applications.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
